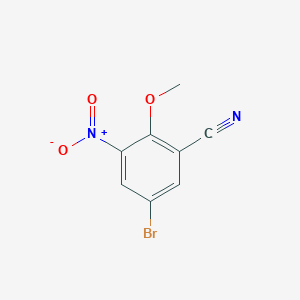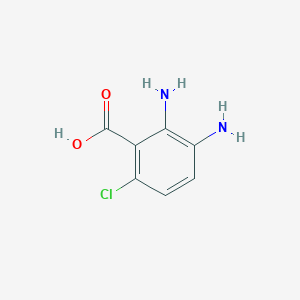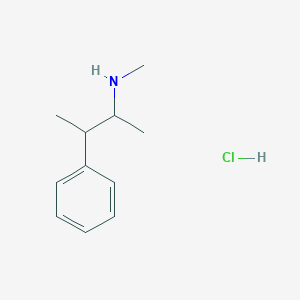
Methyl(3-phenylbutan-2-yl)amine hydrochloride
説明
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 855391-79-6 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-methyl-3-phenylbutan-2-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “Methyl(3-phenylbutan-2-yl)amine hydrochloride” is 1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Amines, including “Methyl(3-phenylbutan-2-yl)amine hydrochloride”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that involves the removal of a hydrogen atom from an amine, resulting in the formation of an alkene .Physical And Chemical Properties Analysis
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is a powder that is stored at room temperature .科学的研究の応用
Chemical Synthesis
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is used in the field of chemical synthesis . It is a compound with a molecular weight of 199.72 . It is typically stored at room temperature and comes in a powder form .
Biocatalysis
This compound plays a significant role in biocatalysis, particularly in the production of chiral amines . Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals . The compound is used in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines .
Protein Engineering
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is also used in protein engineering . It is used in improving the substrate scope of biocatalysts and their operational stability .
Reaction Engineering
In the field of reaction engineering, this compound is used to overcome challenges such as disfavored reaction equilibrium, poor substrate scope, and product inhibition .
Multi-Enzymatic Cascades
The compound is incorporated in multi-enzymatic cascades, which significantly improves their synthetic applicability in the synthesis of complex chemical compounds .
Forensic Science
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This makes it useful in forensic science for the identification and differentiation of these substances .
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
将来の方向性
While specific future directions for “Methyl(3-phenylbutan-2-yl)amine hydrochloride” are not available in the search results, amines in general continue to be a topic of interest in medicinal chemistry . They are key therapeutic targets and are used in the synthesis of a variety of medicinal compounds .
特性
IUPAC Name |
N-methyl-3-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUKDYVPFYSHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(3-phenylbutan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



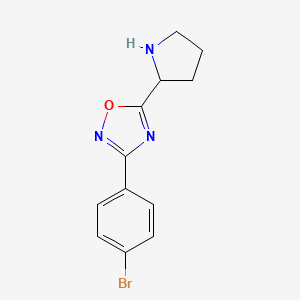
![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)

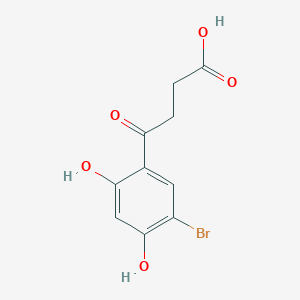
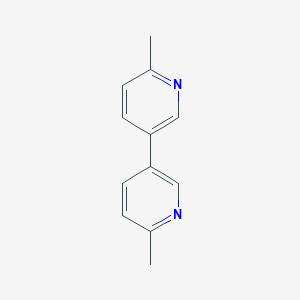




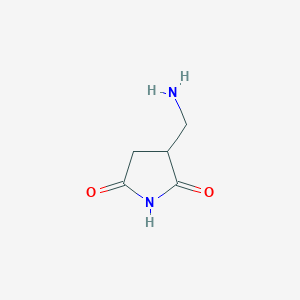
![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)
